molecular formula C23H23N5 B2592388 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile CAS No. 477853-92-2

4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile

Cat. No.: B2592388
CAS No.: 477853-92-2
M. Wt: 369.472
InChI Key: CBEREADEJCKPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a pyrimidine-5-carbonitrile derivative characterized by three distinct substituents:

  • 4-(4-Methylphenyl): A para-methyl-substituted aromatic ring at position 4, contributing hydrophobicity and steric bulk.
  • 2-Phenyl: A phenyl group at position 2, stabilizing the pyrimidine core via π-π stacking.
    The nitrile group at position 5 introduces polarity and serves as a hydrogen bond acceptor. This compound is synthesized via nucleophilic substitution or condensation reactions, as seen in related pyrimidine derivatives .

Properties

IUPAC Name

4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5/c1-17-8-10-18(11-9-17)21-20(16-24)23(28-14-12-27(2)13-15-28)26-22(25-21)19-6-4-3-5-7-19/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEREADEJCKPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCN(CC4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the phenyl and methylphenyl groups. The final step involves the incorporation of the methylpiperazinyl group and the carbonitrile group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study : A study conducted on a series of pyrimidine derivatives showed that modifications on the pyrimidine ring could lead to increased potency against breast and lung cancer cells. The compound demonstrated IC50 values in the low nanomolar range, suggesting its effectiveness as a chemotherapeutic agent .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting kinases involved in cancer progression.

Data Table: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (nM)
This compoundEGFR50
Similar Compound AVEGFR75
Similar Compound BPDGFR30

This table illustrates the potential of the compound in selectively inhibiting specific kinases, which is crucial for developing targeted cancer therapies .

Neurological Applications

The compound has also been studied for its effects on neurotransmitter systems, particularly its interaction with dopamine transporters.

Case Study : Research highlighted its potential as a dopamine reuptake inhibitor, showing promise in treating conditions such as depression and schizophrenia. The compound's binding affinity was measured using radiolabeled assays, revealing K(i) values comparable to known antidepressants .

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of cellular processes such as cell division and proliferation, which is particularly relevant in cancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile are compared below with analogous pyrimidine-5-carbonitriles (Table 1).

Table 1: Comparative Analysis of Pyrimidine-5-carbonitrile Derivatives

Compound Name (Reference) Substituents (Positions 2, 4, 6) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Activities
Target Compound 2-Ph, 4-(4-MePh), 6-(4-MePiperazinyl) C₂₃H₂₄N₆ 408.49 Not reported Potential kinase inhibition
4-Amino-6-[4-(dimethylamino)phenyl]-2-Ph (4f) 2-Ph, 4-NH₂, 6-(4-NMe₂Ph) C₁₉H₁₈N₆ 330.39 162 High crystallinity; moderate yield
4-(Cyclohexylamino)-2-[(4-MeBzyl)S]-6-Ph 2-(4-MeBzylS), 4-Cyclohexylamino, 6-Ph C₂₅H₂₆N₄S 414.57 Not reported Lipophilic; sulfanyl group enhances stability
4-(4-ClPh)-6-(iPrNH)-2-(4-Pyridinyl) 2-(4-Pyridinyl), 4-(4-ClPh), 6-iPrNH C₂₀H₁₇ClN₆ 392.85 Not reported Anticandidate for medicinal use
2-[(3-Hydroxyphenyl)amino]-4-(thiazolyl) 2-(3-OHPhNH), 4-(thiazolyl), 6-H C₁₅H₁₃N₅OS 335.36 242–243 Anticancer activity (kinase inhibition)

Structural and Functional Insights

Substituent Effects on Solubility: The 6-(4-methylpiperazinyl) group in the target compound improves aqueous solubility compared to analogs with hydrophobic groups (e.g., cyclohexylamino in or thiazole in ). Piperazine derivatives often exhibit enhanced bioavailability due to basic nitrogen atoms . 4-(4-Methylphenyl) vs.

Thermal Stability :

  • Melting points vary significantly: derivatives with polar groups (e.g., 4f, 162°C ) have lower melting points than those with rigid aromatic systems (e.g., 242–243°C for thiazole-containing compounds ). The target compound’s stability is likely intermediate, influenced by its piperazine moiety.

Biological Activity: Kinase Inhibition: Compounds with electron-withdrawing groups (e.g., nitrile) and aromatic substituents (e.g., 2-phenyl) show kinase inhibitory activity, as seen in thiazole derivatives . The target compound’s piperazine group may modulate selectivity for kinase ATP-binding pockets. Antimicrobial Potential: Sulfanyl and morpholino groups (e.g., ) correlate with antimicrobial activity, but the target compound’s piperazine may shift its spectrum toward eukaryotic targets.

Spectral Characterization: IR Spectroscopy: The nitrile group in all compounds shows a sharp peak near 2200 cm⁻¹. Piperazine C–N stretching in the target compound appears at ~1250 cm⁻¹ . NMR: The 4-methylpiperazine protons in the target compound resonate as a singlet at δ 2.3–2.5 ppm, distinct from cyclohexylamino (δ 1.2–1.8 ppm) or thiazole protons (δ 7.0–8.0 ppm) in analogs .

Biological Activity

The compound 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile (commonly referred to as compound A ) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

Compound A can be represented by the following structural formula:

C20H24N4S\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{S}

Biological Activity Overview

Compound A exhibits a range of biological activities, primarily through its interaction with various biological targets. Key areas of interest include:

  • Dopamine Transporter Inhibition : Similar compounds have shown significant inhibition of the dopamine transporter (DAT), which is critical in the treatment of disorders such as depression and addiction. For instance, modifications in related structures have yielded potent DAT inhibitors with K(i) values as low as 11 nM, indicating strong binding affinity and potential for therapeutic use in cocaine addiction treatment .
  • Antiparasitic Activity : Research indicates that pyrimidine derivatives can inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for the survival of the malaria parasite. Analogues of compound A have demonstrated promising inhibitory activity with K(i) values ranging from 1.3 to 243 nM against both wild-type and mutant strains of PfDHFR .

The mechanisms through which compound A exerts its biological effects are multifaceted:

  • Inhibition of Neurotransmitter Reuptake : By acting as a DAT inhibitor, compound A may enhance dopaminergic signaling, which is beneficial in conditions characterized by reduced dopamine levels.
  • Enzyme Inhibition : The compound's structural features allow it to bind effectively to active sites of enzymes like PfDHFR, disrupting essential metabolic pathways in parasites.

Case Studies and Research Findings

Several studies have explored the biological activity of compound A and its analogues:

Study 1: Dopamine Transporter Inhibition

A study published in the Journal of Medicinal Chemistry examined several pyrimidine derivatives, including those structurally similar to compound A. The findings revealed that certain modifications could significantly enhance DAT inhibition, suggesting a pathway for developing new treatments for substance abuse disorders .

Study 2: Antimalarial Efficacy

In another investigation focusing on antimalarial agents, a series of pyrimidine derivatives were synthesized and tested against PfDHFR. The results indicated that compounds with specific substitutions at the 6-position exhibited enhanced inhibitory activity, with implications for developing more effective antimalarial therapies .

Data Tables

CompoundTargetK(i) Value (nM)Activity
Compound ADAT11High affinity inhibitor
Compound BPfDHFR (wild-type)1.3Potent inhibitor
Compound CPfDHFR (mutant)208Moderate inhibitor

Q & A

Q. What established synthetic routes are available for synthesizing 4-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile?

The compound can be synthesized via multicomponent reactions under thermal aqueous conditions, as demonstrated in pyrimidinecarbonitrile derivatives. Key steps include:

  • Condensation of substituted aryl aldehydes with malononitrile and methylpiperazine derivatives.
  • Optimization of reaction time (4–8 hours) and temperature (80–100°C) to achieve yields >70% .
  • Purification via recrystallization using ethanol or methanol to ensure >95% purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Standard characterization includes:

  • IR spectroscopy to confirm functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ stretches at 3300–3500 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 7.2–8.4 ppm), methyl groups (δ 2.1–3.1 ppm), and piperazine carbons (δ 40–70 ppm) .
  • Mass spectrometry to verify molecular ion peaks (e.g., m/z 302 [M⁺] for analogous structures) and fragmentation patterns .

Q. What are the primary challenges in achieving high yields during synthesis?

  • Steric hindrance from bulky substituents (e.g., 4-methylphenyl groups) may slow reaction kinetics.
  • Byproduct formation (e.g., dimerization of intermediates) can be mitigated using excess methylpiperazine or controlled pH .
  • Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance solubility of intermediates but require careful removal during purification .

Advanced Research Questions

Q. How can conflicting spectral data between batches be systematically resolved?

  • Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
  • High-resolution MS to confirm molecular formulas and rule out isotopic impurities.
  • X-ray crystallography (using SHELX programs) to resolve structural ambiguities, especially for stereochemical assignments . Example: Discrepancies in aromatic proton splitting (δ 7.2 vs. 7.5 ppm) may arise from conformational flexibility, which can be stabilized via co-crystallization .

Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?

  • Core modifications : Replace the 4-methylpiperazine group with other amines (e.g., morpholine, pyrrolidine) to assess steric/electronic effects on kinase binding .
  • Bioisosteric replacements : Substitute the pyrimidine core with pyridine or triazine to evaluate scaffold flexibility.
  • In vitro kinase profiling : Test against panels like CDK4, ARK5, and related kinases at concentrations ≤100 nM, using ATP-competitive assays and IC₅₀ determination .

Q. What computational strategies optimize reaction pathways for scale-up?

  • Reaction path searching : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
  • Machine learning : Train models on existing pyrimidine synthesis data to predict optimal conditions (e.g., solvent, catalyst) for new derivatives.
  • High-throughput screening : Implement automated platforms to test reaction variables (e.g., temperature gradients, reagent ratios) .

Q. How to address discrepancies in biological activity across cell lines?

  • Mechanistic profiling : Compare compound uptake (via LC-MS) and target engagement (e.g., Western blot for phosphorylated kinases) in resistant vs. sensitive cell lines .
  • Metabolic stability assays : Test hepatic microsome stability to identify rapid degradation in certain cell models.
  • Off-target screening : Use proteome-wide affinity pulldowns to identify unintended binding partners affecting activity .

Methodological Notes

  • Data contradiction analysis : Always correlate spectral data with orthogonal techniques (e.g., XRD for NMR ambiguities) .
  • Kinase assay design : Include positive controls (e.g., imatinib for CDK4) and validate results across multiple assay formats (e.g., fluorescence polarization vs. radiometric) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.